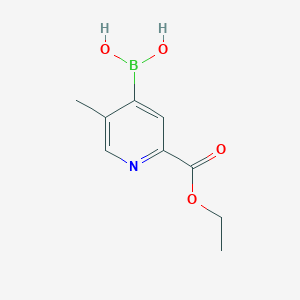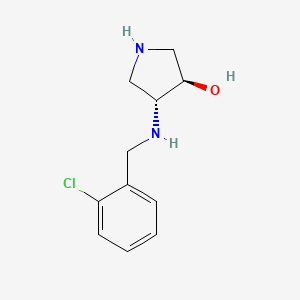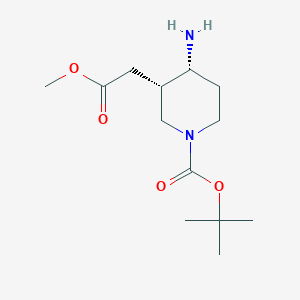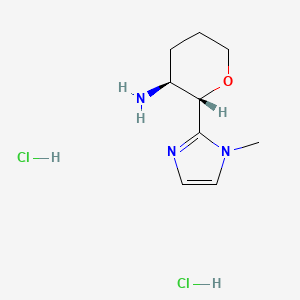
8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid is a complex organic compound that belongs to the class of lipids. It is characterized by a long hydrocarbon chain and functional groups that include an ester, an amide, and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying lipid metabolism and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: It is used in the formulation of various industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((6-oxo-6-(undecyloxy)hexyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((4-(((decyloxy)carbonyl)oxy)butyl)(2-hydroxyethyl)amino)octanoate
Uniqueness
What sets 8-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoic acid apart from similar compounds is its specific combination of functional groups and the length of its hydrocarbon chain. This unique structure imparts distinct physicochemical properties, making it particularly useful in specific applications such as drug delivery and membrane studies .
Properties
Molecular Formula |
C35H69NO5 |
|---|---|
Molecular Weight |
583.9 g/mol |
IUPAC Name |
8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoic acid |
InChI |
InChI=1S/C35H69NO5/c1-3-5-7-9-13-19-25-33(26-20-14-10-8-6-4-2)41-35(40)28-22-16-12-18-24-30-36(31-32-37)29-23-17-11-15-21-27-34(38)39/h33,37H,3-32H2,1-2H3,(H,38,39) |
InChI Key |
MOPBGGUFHRETCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)
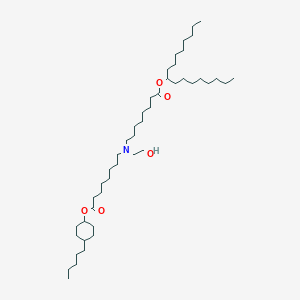

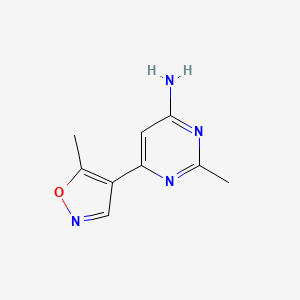
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)
